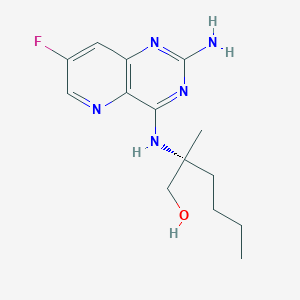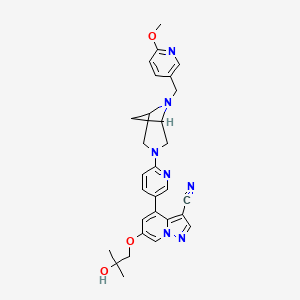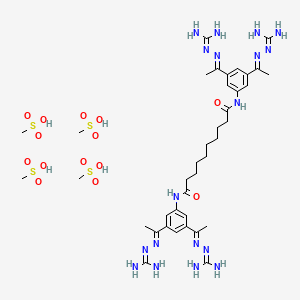
Sinafloxacin Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinafloxacin Mesylate is a small molecule drug that belongs to the fluoroquinolone class of antibiotics. It is primarily used for the treatment of bacterial infections. The compound was initially developed by Jiangsu Hansoh Pharmaceutical Co. Ltd. and functions as a bacterial DNA gyrase inhibitor . This mechanism of action makes it effective against a broad spectrum of bacterial pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sinafloxacin Mesylate involves multiple steps, starting from the core fluoroquinolone structureThe final step involves the formation of the mesylate salt, which improves the compound’s solubility and stability .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography for purification. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Sinafloxacin Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various fluoroquinolone derivatives, each with unique antibacterial properties and potential therapeutic applications .
Scientific Research Applications
Sinafloxacin Mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: It is studied for its efficacy in treating various bacterial infections, including those caused by drug-resistant strains.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Sinafloxacin Mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair. By binding to the DNA gyrase, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death . This mechanism is highly specific to bacterial cells, making it an effective antibiotic with minimal effects on human cells.
Comparison with Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Gemifloxacin
Comparison: Sinafloxacin Mesylate is unique among fluoroquinolones due to its enhanced solubility and stability provided by the mesylate salt form. This results in better pharmacokinetic properties and potentially improved therapeutic outcomes. Compared to other fluoroquinolones, this compound may offer advantages in terms of reduced side effects and increased efficacy against certain drug-resistant bacterial strains .
Properties
CAS No. |
156215-70-2 |
|---|---|
Molecular Formula |
C20H22FN3O4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H22FN3O4/c1-28-18-15-11(17(25)12(19(26)27)7-24(15)10-2-3-10)6-13(21)16(18)23-8-14(22)20(9-23)4-5-20/h6-7,10,14H,2-5,8-9,22H2,1H3,(H,26,27) |
InChI Key |
VKOMWJHWDUWDKF-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CC(C4(C3)CC4)N)F)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC(C4(C3)CC4)N)F)C(=O)C(=CN2C5CC5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sinafloxacin Mesylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B610766.png)










